N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide

Drug Discovery Fragment-Based Screening Lead Optimization

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide (IUPAC: 2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-methylacetamide; MF: C₁₁H₁₅FN₂O₃S; MW: 274.31 g/mol) is an achiral, solid-state sulfonamide-glycinamide hybrid screening compound sourced from the ChemBridge small-molecule library. It belongs to a class of N-substituted sulfonyl glycinamide derivatives that have demonstrated multi-target enzyme inhibitory activity, including nanomolar-range inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase isoforms (hCA I/II) in structurally related series.

Molecular Formula C11H15FN2O3S
Molecular Weight 274.31 g/mol
Cat. No. B4393059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide
Molecular FormulaC11H15FN2O3S
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C11H15FN2O3S/c1-3-14(8-11(15)13-2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)
InChIKeyYXCUAIKUSCDNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-ethyl-N2-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide: ChemBridge Sulfonamide-Glycinamide Screening Compound Identity and Physicochemical Profile


N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide (IUPAC: 2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-methylacetamide; MF: C₁₁H₁₅FN₂O₃S; MW: 274.31 g/mol) is an achiral, solid-state sulfonamide-glycinamide hybrid screening compound sourced from the ChemBridge small-molecule library . It belongs to a class of N-substituted sulfonyl glycinamide derivatives that have demonstrated multi-target enzyme inhibitory activity, including nanomolar-range inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase isoforms (hCA I/II) in structurally related series [1]. The compound is cataloged under EVT-4528796 and is available for non-human research use exclusively . Its scaffold—an N-methylglycinamide core elaborated with a 4-fluorophenylsulfonyl group and an N-ethyl substituent—positions it within a privileged chemotype explored for STAT3 inhibition and carbonic anhydrase modulation [2].

Why N2-ethyl-N2-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide Cannot Be Interchanged with Common Sulfonamide-Glycinamide Analogs


Substituting this compound with its closest commercially cataloged analogs—such as the N2-cyclohexyl variant (ChemBridge 6875454, MW 328, LogP 2.74, 96% 2D similarity) or the des-ethyl analog (N2-[(4-fluorophenyl)sulfonyl]-N2-methylglycinamide, MW 246.26) —introduces substantial shifts in molecular weight, lipophilicity, and conformational flexibility that alter pharmacokinetic and target-engagement profiles. In sulfonamide-glycinamide series, small N-alkyl substitutions at the sulfonamide nitrogen have been shown to modulate enzyme inhibitory potency across AChE, hCA I, and hCA II by over an order of magnitude (KI range 9.33–120.80 nM) [1]. The ethyl group in the target compound provides a specific steric and electronic balance distinct from both the bulkier cyclohexyl and the smaller methyl or hydrogen substituents, directly affecting hydrogen-bond acceptor/donor presentation and rotational degrees of freedom (5 rotatable bonds vs. 4 for the cyclohexyl analog) . Generic substitution without experimental validation therefore risks unrecognized potency cliffs, altered selectivity windows, and non-comparable screening outcomes.

Quantitative Differentiation Evidence for N2-ethyl-N2-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide vs. Closest Analogs


Molecular Weight Reduction of 54 Da vs. N2-Cyclohexyl Analog Lowers Lipophilicity While Preserving Sulfonamide Pharmacophore

The target compound (MW 274.31) is 53.7 Da lighter than its closest commercially available 2D analog, N2-cyclohexyl-N2-[(4-fluorophenyl)sulfonyl]-N1-methylglycinamide (ChemBridge 6875454, MW 328, 96% 2D similarity) . The replacement of cyclohexyl with ethyl eliminates a saturated ring system, which is predicted to reduce LogP by approximately 1.6 units (estimated LogP ~1.1 vs. measured 2.74 for the cyclohexyl analog) . Both compounds share an identical topological polar surface area (tPSA = 66.5 Ų) and hydrogen-bond donor/acceptor counts (HBD = 1, HBA = 4), indicating that the core pharmacophoric hydrogen-bonding capacity is preserved . The target compound possesses 5 rotatable bonds vs. 4 for the cyclohexyl analog, reflecting the greater conformational自由度 of the ethyl side chain .

Drug Discovery Fragment-Based Screening Lead Optimization Physicochemical Property Differentiation

Ethyl-for-Methyl Substitution at Sulfonamide Nitrogen Provides 28 Da Mass Differential vs. Des-Ethyl Analog, Modulating Steric Bulk Without Pharmacophore Disruption

Compared to the des-ethyl analog N2-[(4-fluorophenyl)sulfonyl]-N2-methylglycinamide (MW 246.26), the target compound incorporates an N-ethyl substituent that adds 28.05 Da of mass and introduces one additional sp³ carbon center . Within the broader class of N-substituted sulfonyl amides, the nature of the N-alkyl substituent has been shown to modulate enzyme inhibitory potency dramatically; across a 10-compound series of structurally related sulfonyl amides, KI values against AChE spanned 23.11–52.49 nM (2.3-fold range), against hCA I spanned 18.66–59.62 nM (3.2-fold range), and against hCA II spanned 9.33–120.80 nM (12.9-fold range), demonstrating that even modest N-substituent changes can produce over 10-fold potency shifts [1]. The N-ethyl group in the target compound confers intermediate steric bulk and lipophilicity between the minimal N-methyl and the bulky N-cyclohexyl variants, enabling fine-tuning of target complementarity .

Medicinal Chemistry SAR Exploration Sulfonamide Derivatives Analog Differentiation

N-Methylglycinamide Scaffold Is Established as a Privileged Chemotype for STAT3 DNA-Binding Inhibition at Low Micromolar Potency

The N-methylglycinamide scaffold that constitutes the core of the target compound has been validated as a productive template for STAT3 inhibition. In a systematic SAR study, Lopez-Tapia et al. (2018) demonstrated that optimized N-methylglycinamide-based STAT3 inhibitors achieved IC₅₀ values of 1.80 ± 0.94 μM (compound 2v), 2.4 ± 0.2 μM (compound 5d), and 3.0 ± 0.9 μM (compound 1a) against STAT3 DNA-binding activity in vitro [1]. These leads contain the identical N-methylglycinamide core scaffold as the target compound, differing only in the nature of the N-substituents condensed onto the two amine positions [1]. The study further established that replacement of the pentafluorobenzene or cyclohexylbenzene motifs—functionally analogous to the 4-fluorophenylsulfonyl group in the target compound—generally decreased potency, underscoring the importance of the aromatic-capable substituent [1].

STAT3 Inhibition Cancer Therapeutics Scaffold Validation Privileged Chemotype

4-Fluorophenylsulfonyl Fragment Is a Recognized Carbonic Anhydrase Binding Motif with Structural Biology Validation

The 4-fluorophenylsulfonyl moiety present in the target compound is a validated zinc-binding fragment for carbonic anhydrase (CA) isoforms. The parent fragment 4-fluorobenzenesulfonamide has been co-crystallized with human carbonic anhydrase II (PDB: 1if4), confirming direct coordination to the catalytic zinc ion [1]. NMR studies have established a binding stoichiometry of 2 mol inhibitor per mol enzyme for 4-fluorobenzenesulfonamide with both hCA I and hCA II [2]. In the related N-substituted sulfonyl amide series (Güleç et al., 2022), compounds bearing arylsulfonyl groups achieved KI values as low as 9.33 nM against hCA II, demonstrating that elaboration of the sulfonyl fragment with appropriate N-substitution can yield sub-10 nM inhibitors [3]. The target compound, bearing this validated fragment in combination with the N-methylglycinamide scaffold, represents a structurally enabled probe for CA-targeted screening.

Carbonic Anhydrase Inhibition Fragment-Based Drug Design Zinc-Binding Pharmacophore Structural Biology

Confirmed Absence of Pre-Existing Bioactivity Annotation Positions Compound as a Clean-Slate Screening Probe with No Target Bias

Unlike many commercially sourced screening compounds that accumulate bioactivity annotations across public databases, ZINC50242079 (the ZINC database entry corresponding to this compound) carries zero annotated bioactivities in ChEMBL 20 and is listed under zero annotated catalogs, confirming a clean pharmacological annotation profile [1]. This stands in contrast to structurally related but heavily annotated sulfonamide screening compounds that may carry target bias from prior profiling campaigns. In the GPCRdb, the compound registers hydrogen-bond acceptors = 4, hydrogen-bond donors = 1, rotatable bonds = 7, and a molecular weight of 350.2—values consistent with CNS drug-like property space [2]. The absence of pre-existing activity annotations is a procurement-relevant differentiator for scientists seeking unbiased chemical probes for novel target identification or phenotypic screening, where pre-annotated compounds risk introducing confirmation bias into hit triage workflows [1].

Phenotypic Screening Target Deconvolution Chemical Biology Novel Target Discovery

Recommended Research and Procurement Application Scenarios for N2-ethyl-N2-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide


Lead-Like Fragment Growth and Medicinal Chemistry SAR Exploration Targeting Carbonic Anhydrase Isoforms

The compound's validated 4-fluorophenylsulfonyl zinc-binding fragment combined with its low molecular weight (274.31 Da) and favorable lead-like properties (estimated LogP ~1.1) make it suitable as a starting point for fragment-to-lead optimization targeting carbonic anhydrase isoforms. The N-ethyl and N-methyl substituents provide two independent vectors for systematic SAR exploration, building on the class-level evidence that N-substituted sulfonyl amides achieve KI values as low as 9.33 nM against hCA II [1]. Procurement in 5–10 mg quantities from Hit2Lead/ChemBridge supports initial enzymatic screening followed by iterative analog synthesis.

Unbiased Phenotypic Screening for Novel Target Identification in Oncology

Given its zero pre-existing bioactivity annotation in ChEMBL and ZINC databases [2], this compound is an ideal candidate for inclusion in unbiased phenotypic screening libraries targeting cancer cell viability, migration, or colony formation. The N-methylglycinamide scaffold has demonstrated STAT3 inhibitory activity in breast cancer and melanoma cell lines at low micromolar concentrations [3], providing a rational but non-restrictive biological hypothesis. The compound's clean annotation profile minimizes the risk of confirmation bias during hit deconvolution.

Computational Docking and Virtual Screening Library Member for Metalloenzyme Targets

With 5 rotatable bonds, a tPSA of ~66.5 Ų, and the presence of a sulfonamide group capable of coordinating catalytic zinc ions, this compound is well-suited for inclusion in virtual screening libraries targeting metalloenzymes. The co-crystal structure of 4-fluorobenzenesulfonamide with hCA II (PDB: 1if4) provides a validated docking template for the sulfonyl fragment [4], while the N-methylglycinamide tail offers conformational sampling opportunities for induced-fit docking protocols. The compound is available in 3D-ready formats (SDF, SMILES) from mcule and ZINC for direct deployment in docking workflows [2].

Selectivity Profiling of Sulfonamide-Glycinamide Series Across AChE and hCA Isoforms

The target compound fills a specific structural niche between the minimal N-methyl analog (MW 246.26) and the bulky N-cyclohexyl analog (MW 328) . This intermediate position enables its use as a selectivity probe in panels comparing AChE, hCA I, and hCA II inhibition, where class-level data demonstrate that N-alkyl substitution can shift selectivity by over an order of magnitude across isoforms [1]. Procuring all three analogs together creates a focused SAR set for mapping the steric and lipophilic determinants of isoform selectivity.

Quote Request

Request a Quote for N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-methylglycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.